Cas no 948-60-7 (Pterine-6-carboxylic Acid)

Pterine-6-carboxylic Acid structure
Pterine-6-carboxylic Acid structure
Pterine-6-carboxylic Acid
948-60-7
C7H5N5O3
207.146300077438
MFCD00010594
40392
57652920

Pterine-6-carboxylic Acid Properties

Names and Identifiers

    • Pterin-6-carboxylic acid
    • 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
    • Pterine-6-carboxylic Acid
    • 2-amino-4-oxo-1H-pteridine-6-carboxylic acid
    • Pterine-6-carboxylic
    • 2-Amino-4-hydroxypteridine-6-carboxylicacid
    • 2-Amino-3,4-dihydro-4-oxo-6-pteridinecarboxylic acid (ACI)
    • 6-Pteridinecarboxylic acid, 2-amino-1,4-dihydro-4-oxo- (8CI, 9CI)
    • 6-Pteridinecarboxylic acid, 2-amino-4-hydroxy- (6CI)
    • 2-Amino-4-hydroxy-6-carboxypteridine
    • 2-Amino-4-hydroxypteridine-6-carboxylic acid
    • 2-Amino-4-hydroxypterin-6-carboxylic acid
    • 2-Amino-4-oxo-1,4-dihydropteridine-6-carboxylic acid
    • 2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid
    • 2-Amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid
    • 2-Amino-6-carboxy-4-hydroxypteridine
    • 2-Imino-4-oxo-1,2,3,4-tetrahydropteridine-6-carboxylic acid
    • 6-Carboxypterin
    • NSC 96893
    • Ranachrome 5
    • Spectrum_000242
    • 2-Amino-4(3H)-pteridinone-6-carboxylic acid
    • HHS
    • 1501-50-4
    • 2G01J4LZ8Y
    • Spectrum4_001713
    • KBioGR_002066
    • Q27161007
    • 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylicacid
    • MFCD00010594
    • 6-PTERIDINECARBOXYLIC ACID, 2-AMINO-4-HYDROXY-
    • SCHEMBL893092
    • CHEMBL566727
    • SpecPlus_000795
    • SCHEMBL13820952
    • KBio2_003290
    • 2-Amino-1,4-dihydro-4-oxo-6-Pteridinecarboxylic acid
    • PTERIN-6-CARBOXYLICACID
    • DivK1c_006891
    • GEO-04483
    • FT-0633615
    • 948-60-7
    • 2-Amino-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid
    • UNII-2G01J4LZ8Y
    • KBio2_000722
    • 6-Pteridinecarboxylic acid, 2-amino-1,4-dihydro-4-oxo-
    • 2-amino-4-hydroxy-6-pteridinecarboxylic acid
    • F87135
    • 6-car-boxypterin
    • CCG-38452
    • CS-0094339
    • NS00040423
    • KBio2_005858
    • KBio1_001835
    • CHEBI:88937
    • NSC96893
    • EINECS 213-435-8
    • Spectrum5_000446
    • Spectrum3_001713
    • Spectrum2_001821
    • BSPBio_003326
    • DTXSID30241626
    • 2-Amino-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid #
    • QABAUCFGPWONOG-UHFFFAOYSA-N
    • 2-AMINO-3,4-DIHYDRO-4-OXO-6-PTERIDINECARBOXYLIC ACID
    • 2-AMINO-4-OXO-3H-PTERIDINE-6-CARBOXYLIC ACID
    • AKOS015910901
    • KBio3_002546
    • KBioSS_000722
    • A809012
    • SPBio_001861
    • 2-amino-4-keto-1H-pteridine-6-carboxylic acid
    • AKOS040763764
    • HY-W037823
    • NCGC00178139-01
    • Pterine-6-carboxylic acid, >=98.0% (HPLC)
    • NSC-96893
    • DB-043039
    • DA-66999
    • 6-Pteridinecarboxylic acid, 2-amino-3,4-dihydro-4-oxo-
    • +Expand
    • MFCD00010594
    • QABAUCFGPWONOG-UHFFFAOYSA-N
    • 1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13)
    • O=C(C1=CNC2C(C(N=C(N)N=2)=O)=N1)O

Computed Properties

  • 207.039
  • 3
  • 5
  • 1
  • 207.039
  • 15
  • 342
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -1.5
  • 18
  • 0
  • 131A^2

Experimental Properties

  • 1.954
  • 608.7ºC at 760 mmHg
  • 322ºC
  • 2.16 g/cm3

Pterine-6-carboxylic Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P001MS9-100mg
6-Pteridinecarboxylic acid, 2-amino-3,4-dihydro-4-oxo-
948-60-7 95%
100mg
$307.00 2024-04-19
A2B Chem LLC
AA75385-100mg
6-Pteridinecarboxylic acid, 2-amino-3,4-dihydro-4-oxo-
948-60-7 95%
100mg
$133.00 2024-05-20
BioAustralis
BIA-P2525-1 mg
Pterine-6-carboxylic acid
948-60-7 >95%byHPLC
1mg
$56.00 2023-09-08
Chemenu
CM332737-1g
2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid
948-60-7 95%+
1g
$1578
Enamine
EN300-310229-1.0g
2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid
948-60-7
1.0g
$723.0
MedChemExpress
HY-W037823-5mg
Pterin-6-carboxylic acid
948-60-7 99.54%
5mg
¥2450 2024-07-20
TargetMol Chemicals
TN6988-1 mg
Pterine-6-carboxylic acid
948-60-7 98%
1mg
¥ 1,300
TRC
P839880-100mg
Pterine-6-carboxylic Acid
948-60-7
100mg
$ 215.00 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1164979-100mg
Pterin-6-carboxylic acid
948-60-7 97%
100mg
¥1644.00
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04692-100mg
2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid
948-60-7 ≥98.0% (HPLC)
100mg
¥2358.0 2024-07-18

Pterine-6-carboxylic Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Synthesis of 6-formylpterine
Zav'yalov, S. I.; Zavozin, A. G., Izvestiya Akademii Nauk SSSR, 1981, (7), 1669-70

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Studies on pyrazines. 17. An efficient synthesis of pteridine-6-carboxylic acids
Sato, Nobuhiro; Saito, Noriko, Journal of Heterocyclic Chemistry, 1988, 25(6), 1737-40

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Encapsulation of folic acid (vitamin B6) into sporopollenin microcapsules: Physico-chemical characterisation, in vitro controlled release and photoprotection study
Mohammed, Al-Shymaa Y.; Dyab, Amro K. F.; Taha, Fouad; Abd El-Mageed, Ahmed I. A., Materials Science & Engineering, 2021, 128,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Rhodamine 6G Solvents: Water ;  pH 7.6
Reference
Rhodamine-6G can photosensitize folic acid decomposition through electron transfer
Hirakawa, Kazutaka ; Ito, Hiroki, Chemical Physics Letters, 2015, 627, 26-29

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Water ;  pH 7, rt
Reference
Photo-oxidation of sepiapterin produces pterin-6-carboxylic acid and H2O2 in vitro
Rokos, H.; Schallreuter, K. U., Chemistry and Biology of Pteridines and Folates, 2002, 55, 55-59

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Photochemistry of 6-formylpterin in alkaline medium
Thomas, Andres H.; Suarez, Gustavo; Cabrerizo, Franco M.; Capparelli, Alberto L., Helvetica Chimica Acta, 2001, 84(12), 3849-3860

Synthetic Circuit 7

Reaction Conditions
Reference
Analysis of the preliminary radiolytic products of folic acid
Yan, Yueren; Tang, Benlian; Bai, Hong, Shipin Yu Fajiao Gongye, 1987, (5), 30-4

Synthetic Circuit 8

Reaction Conditions
Reference
Pteridines, LXVI. Synthesis and properties of dihydro- and tetrahydro derivatives of pterin-6,7-dicarboxylic acid
Mengel, Rudolf; Pfleiderer, Wolfgang, Chemische Berichte, 1978, 111(12), 3790-805

Synthetic Circuit 9

Reaction Conditions
Reference
Qualitative demonstration of the degradation of folic acid by Pseudomonas fluorescens UK-1
Soini, Juhani; Majasaari, Karin, Acta Chemica Scandinavica (1947-1973), 1973, 27(6), 2115-20

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation of isotope-labeled dihydroneopterin 3'-triphosphate with high specific activity
Katzenmeier, Gerd; Schwarzkopf, Bruno; Le Van Quang; Schmid, Cornelia; Bacher, Adelbert, Pteridines, 1991, 2(3), 169-74

Synthetic Circuit 11

Reaction Conditions
Reference
Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin
Nair, M. G.; Baugh, Charles M., Journal of Organic Chemistry, 1973, 38(12), 2185-9

Synthetic Circuit 12

Reaction Conditions
Reference
Pteridines. XXXIX. Synthesis and structure of pterin-6- and -7-carboxylic acids
Pfleiderer, Wolfgang; Zondler, Helmut; Mengel, Rudolf, Justus Liebigs Annalen der Chemie, 1970, 741, 64-78

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Water
Reference
Shelter for Biologically Relevant Molecules: Photoprotection and Enhanced Thermal Stability of Folic Acid Loaded in a ZIF-8 MOF Porous Host
Tuninetti, Jimena S. ; Serrano, Mariana P. ; Thomas, Andres ; Azzaroni, Omar ; Rafti, Matias, Industrial & Engineering Chemistry Research, 2020, 59(51), 22155-22162

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Water ;  pH 5.5
Reference
New results on the photochemistry of biopterin and neopterin in aqueous solution
Vignoni, Mariana; Cabrerizo, Franco M.; Lorente, Carolina; Thomas, Andres H., Photochemistry and Photobiology, 2009, 85(1), 365-373

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Water ;  8 h
Reference
Possible role of hydroxyl radicals in the oxidative degradation of folic acid
Patro, Birija S.; Adhikari, Soumyakanti; Mukherjee, Tulsi; Chattopadhyay, Subrata, Bioorganic & Medicinal Chemistry Letters, 2005, 15(1), 67-71

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Water
Reference
Photochemistry of dihydrobiopterin in aqueous solution
Vignoni, Mariana; Cabrerizo, Franco M.; Lorente, Carolina; Claparols, Catherine; Oliveros, Esther; et al, Organic & Biomolecular Chemistry, 2010, 8(4), 800-810

Pterine-6-carboxylic Acid Raw materials

Pterine-6-carboxylic Acid Preparation Products

Pterine-6-carboxylic Acid Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:948-60-7)
XU NV SHI
15221998634
1986399151@qq.com

Pterine-6-carboxylic Acid Related Literature

Recommended suppliers
ANHUI CHICO CHEMICAL CO., LTD.,
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.chongdachem.com
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Wibson Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk